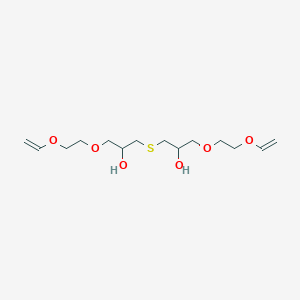![molecular formula C13H16O3 B14333732 2-[(Benzyloxy)methyl]oxan-3-one CAS No. 107757-68-6](/img/structure/B14333732.png)
2-[(Benzyloxy)methyl]oxan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzyloxy)methyl]oxan-3-one is an organic compound that belongs to the class of oxanones It is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to an oxan-3-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]oxan-3-one typically involves the reaction of benzyloxyacetaldehyde with a suitable oxanone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The compound is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzyloxy)methyl]oxan-3-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The oxanone ring can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxanone derivatives.
Aplicaciones Científicas De Investigación
2-[(Benzyloxy)methyl]oxan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Benzyloxy)methyl]oxan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the oxanone ring can undergo nucleophilic attack. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Benzyloxy)methyl]oxan-2-one: Similar structure but with a different position of the oxanone ring.
2-[(Benzyloxy)methyl]oxan-4-one: Similar structure but with a different position of the oxanone ring.
2-[(Benzyloxy)methyl]oxan-5-one: Similar structure but with a different position of the oxanone ring.
Uniqueness
2-[(Benzyloxy)methyl]oxan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
| 107757-68-6 | |
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-(phenylmethoxymethyl)oxan-3-one |
InChI |
InChI=1S/C13H16O3/c14-12-7-4-8-16-13(12)10-15-9-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Clave InChI |
FVXSCCVTOARPJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(OC1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)


![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)


![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)

